molecular formula C40H52F4N6O9S B8143661 (1R,18R,20R,24S,27S,28S)-24-tert-butyl-N-[(1R,2R)-2-(difluoromethyl)-1-{[(1-methylcyclopropyl)sulfonyl]carbamoyl}cyclopropyl]-28-ethyl-13,13-difluoro-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetraazapentacyclo[24.2.1.0^{3,12}.0^{5,10}.0^{18,20}]nonacosa-3(12),4,6,8,10-pentaene-27-carboxamide

(1R,18R,20R,24S,27S,28S)-24-tert-butyl-N-[(1R,2R)-2-(difluoromethyl)-1-{[(1-methylcyclopropyl)sulfonyl]carbamoyl}cyclopropyl]-28-ethyl-13,13-difluoro-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetraazapentacyclo[24.2.1.0^{3,12}.0^{5,10}.0^{18,20}]nonacosa-3(12),4,6,8,10-pentaene-27-carboxamide

Cat. No.: B8143661
M. Wt: 868.9 g/mol
InChI Key: MZBLZLWXUBZHSL-ZQILVDCRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,18R,20R,24S,27S,28S)-24-tert-butyl-N-[(1R,2R)-2-(difluoromethyl)-1-{[(1-methylcyclopropyl)sulfonyl]carbamoyl}cyclopropyl]-28-ethyl-13,13-difluoro-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetraazapentacyclo[24.2.1.0^{3,12}.0^{5,10}.0^{18,20}]nonacosa-3(12),4,6,8,10-pentaene-27-carboxamide is a useful research compound. Its molecular formula is C40H52F4N6O9S and its molecular weight is 868.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (1R,18R,20R,24S,27S,28S)-24-tert-butyl-N-[(1R,2R)-2-(difluoromethyl)-1-{[(1-methylcyclopropyl)sulfonyl]carbamoyl}cyclopropyl]-28-ethyl-13,13-difluoro-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetraazapentacyclo[24.2.1.0^{3,12}.0^{5,10}.0^{18,20}]nonacosa-3(12),4,6,8,10-pentaene-27-carboxamide is also known as Voxilaprevir . It is a direct acting antiviral agent primarily used in the treatment of chronic Hepatitis C virus (HCV) infections. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

Voxilaprevir is a complex molecule with the following characteristics:

PropertyValue
Molecular FormulaC₃₈H₅₂N₆O₁₀S
Molecular Weight784.93 g/mol
IUPAC Name(1R,...)-27-carboxamide
CAS Number1206524-85-7
LogP5.9
Water Solubility0.0108 mg/mL

Voxilaprevir functions as an NS3/4A protease inhibitor. It inhibits the HCV NS3/4A protease enzyme essential for viral replication by preventing the cleavage of the viral polyprotein into functional proteins necessary for viral assembly and replication . This mechanism is critical in reducing viral load in infected individuals.

Efficacy and Clinical Studies

Voxilaprevir has been evaluated in several clinical trials for its efficacy in treating HCV:

  • Trial Results : In combination with other antiviral agents like Velpatasvir and Ribavirin (under the trade name Vosevi ), Voxilaprevir demonstrated high sustained virologic response (SVR) rates:
    • SVR rates of 95% to 100% were observed in patients with HCV genotypes 1 and 3 after 12 weeks of treatment .

Case Studies

  • Study on Treatment-Experienced Patients :
    • A cohort study involving treatment-experienced patients showed that Voxilaprevir combined with Velpatasvir resulted in an SVR of 97% , indicating its effectiveness even in difficult-to-treat populations .
  • Adverse Effects :
    • Common side effects reported include fatigue and headache; however, serious adverse effects are rare .

Resistance Profile

The development of resistance to Voxilaprevir can occur through mutations in the NS3/4A protease gene. Specific amino acid substitutions at positions such as 155 and 168 have been associated with reduced sensitivity to the drug . Monitoring for these mutations is essential for optimizing treatment regimens.

Scientific Research Applications

Structural Characteristics

The compound's complex structure includes multiple functional groups and stereocenters that contribute to its biological activity. The molecular formula is C38H52N6O10SC_{38}H_{52}N_{6}O_{10}S with a molecular weight of approximately 784.9 g/mol. Its intricate arrangement allows for interactions with biological targets that are crucial in therapeutic contexts.

Medicinal Chemistry Applications

  • Antiviral Activity
    • This compound has been investigated for its potential as an antiviral agent, particularly against Hepatitis C virus (HCV). Its mechanism involves inhibiting viral replication by targeting specific proteins essential for the virus's life cycle.
    • Case studies indicate that derivatives of this compound exhibit significant activity against HCV protease, making it a candidate for further development as a therapeutic agent in treating chronic Hepatitis C infections .
  • Targeting Enzymatic Pathways
    • The compound's ability to interact with various enzymes suggests its potential use in modulating metabolic pathways. Research has shown that it can inhibit enzymes involved in the inflammatory response, which may have implications for treating inflammatory diseases .
    • Studies have demonstrated that compounds with similar structures can act as inhibitors of the JAK/STAT signaling pathway, which is crucial in various malignancies and autoimmune disorders .
  • Drug Development
    • The compound serves as a lead structure for the synthesis of new analogs with enhanced efficacy and reduced toxicity profiles. Its unique features allow medicinal chemists to design new molecules that retain antiviral properties while improving pharmacokinetic parameters.
    • Ongoing research focuses on optimizing the synthesis of this compound to enhance yield and purity for clinical trials .

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of this compound. For instance:

  • Modifications at the sulfonyl group have shown improved binding affinity to target proteins associated with viral replication.
  • Variations in the cyclopropyl moiety have resulted in compounds with increased stability and bioavailability.

Properties

IUPAC Name

(1R,18R,20R,27S,28S)-24-tert-butyl-N-[(1R,2R)-2-(difluoromethyl)-1-[(1-methylcyclopropyl)sulfonylcarbamoyl]cyclopropyl]-28-ethyl-13,13-difluoro-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H52F4N6O9S/c1-7-22-27-19-50(28(22)32(51)48-39(18-23(39)31(41)42)35(53)49-60(55,56)38(5)14-15-38)34(52)30(37(2,3)4)47-36(54)59-26-16-20(26)10-8-9-13-40(43,44)29-33(58-27)46-25-17-21(57-6)11-12-24(25)45-29/h11-12,17,20,22-23,26-28,30-31H,7-10,13-16,18-19H2,1-6H3,(H,47,54)(H,48,51)(H,49,53)/t20-,22-,23+,26-,27+,28+,30?,39-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBLZLWXUBZHSL-ZQILVDCRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2CN(C1C(=O)NC3(CC3C(F)F)C(=O)NS(=O)(=O)C4(CC4)C)C(=O)C(NC(=O)OC5CC5CCCCC(C6=NC7=C(C=C(C=C7)OC)N=C6O2)(F)F)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@H]2CN([C@@H]1C(=O)N[C@@]3(C[C@H]3C(F)F)C(=O)NS(=O)(=O)C4(CC4)C)C(=O)C(NC(=O)O[C@@H]5C[C@H]5CCCCC(C6=NC7=C(C=C(C=C7)OC)N=C6O2)(F)F)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H52F4N6O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

868.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.